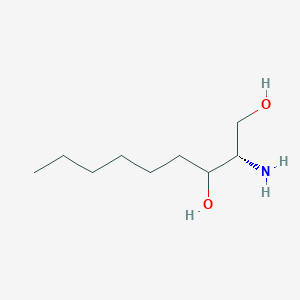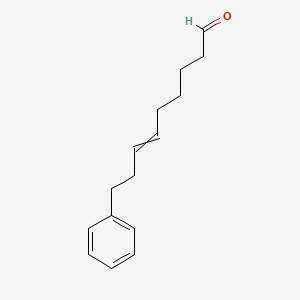![molecular formula C17H15Cl2N3OS B14201895 N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide CAS No. 828914-15-4](/img/structure/B14201895.png)
N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and thiazolidinone moieties in its structure suggests that it may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-chlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring would yield sulfoxides or sulfones, while reduction of the imine group would yield the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinones.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes and receptors, modulating their activity. The presence of the chlorophenyl groups may enhance its binding affinity to certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class of compounds with diverse biological activities.
Uniqueness
N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is unique due to the presence of two chlorophenyl groups and a thiazolidinone ring, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
828914-15-4 |
|---|---|
Fórmula molecular |
C17H15Cl2N3OS |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-[2-(2-chlorophenyl)imino-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-12-5-1-3-7-14(12)20-16(23)11-22-9-10-24-17(22)21-15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H,20,23) |
Clave InChI |
MFSSCRGCZLULCW-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=NC2=CC=CC=C2Cl)N1CC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
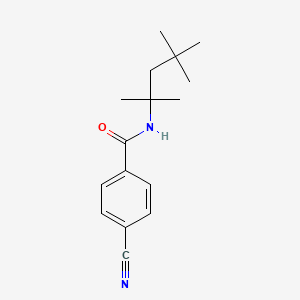
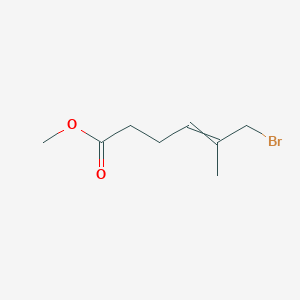
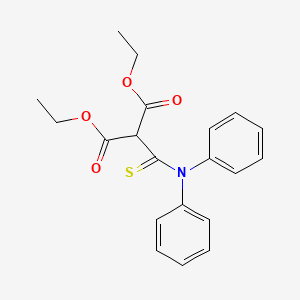
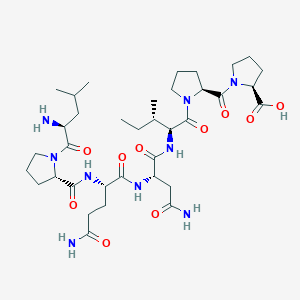
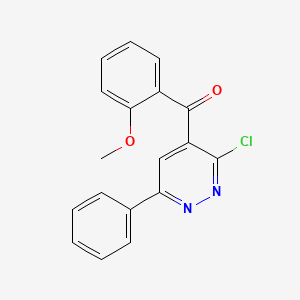
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)

